METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

Description

BenchChem offers high-quality METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

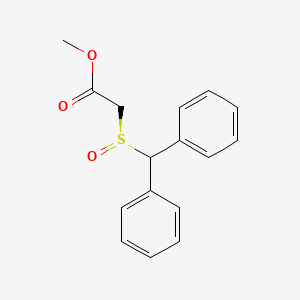

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(S)-benzhydrylsulfinyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMZFATUMFWKEA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652660 | |

| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-25-1, 865811-65-0 | |

| Record name | Modafinil ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BAP7W5TXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE?

An In-Depth Technical Guide to METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

Abstract

This technical guide provides a comprehensive overview of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, a chiral sulfoxide of significant interest in modern synthetic chemistry. From its fundamental physicochemical properties and stereochemistry to its pivotal role as a key intermediate in the synthesis of pharmacologically active molecules, this document serves as a resource for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthetic utility, provide field-proven experimental protocols, and discuss its characterization and safe handling. The narrative is structured to deliver not just procedural steps, but the scientific rationale that governs its application in asymmetric synthesis.

Introduction and Strategic Importance

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, with the chemical formula C₁₆H₁₆O₃S, is a chiral molecule whose value lies in the precise three-dimensional arrangement of its atoms.[1] The stereocenter is located at the sulfur atom, which is bonded to an oxygen atom, a methylene group, and a bulky benzhydryl (diphenylmethyl) group.[2] This specific enantiomer, the (R)-isomer, is a highly valuable building block in asymmetric synthesis, a field of chemistry dedicated to creating single enantiomers of chiral molecules.[3][4]

The paramount importance of this compound stems from its role as a direct precursor to Armodafinil ((R)-Modafinil) , the enantiopure version of the wakefulness-promoting agent Modafinil.[5][6] While Modafinil is a racemic mixture of (R)- and (S)-enantiomers, the (R)-enantiomer is known to be the more active and longer-lasting form.[5] The ability to selectively synthesize the (R)-enantiomer is therefore of great therapeutic and commercial importance. METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE represents the penultimate step in several efficient synthetic routes to Armodafinil, making a thorough understanding of its properties and synthesis critical for pharmaceutical development.[7]

Physicochemical Properties and Characterization

A clear understanding of a compound's physical and spectral properties is foundational to its successful application. METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is typically a white to off-white solid or a colorless liquid, with good solubility in common organic solvents such as chloroform, ethanol, and dimethylformamide.[1][8]

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₃S | [1][6] |

| Molecular Weight | 288.36 g/mol | [6][8] |

| CAS Number | 713134-72-6 | [6] |

| Appearance | White to Off-White Solid | [8] |

| Synonyms | (R)-Modafinil Carboxylate Methyl Ester, Methyl 2-[(R)-(diphenylmethyl)sulfinyl]acetate | [6] |

Spectroscopic Signature

Characterization relies on a combination of spectroscopic methods. While a specific, complete spectrum for the title compound is not aggregated in a single public source, data from closely related structures and its parent acid provide a reliable roadmap for its identification.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester group (a singlet around 3.7 ppm), the diastereotopic protons of the methylene group adjacent to the sulfoxide (two doublets), the benzhydryl proton (a singlet), and the aromatic protons of the two phenyl rings (multiplets). The chemical shifts of the methylene protons are particularly informative for confirming the structure. For example, in the related propargyl ester, these protons appear as distinct doublets at 3.54 and 3.43 ppm.[5]

-

¹³C NMR: The carbon spectrum will display signals for the ester carbonyl, the carbons of the phenyl rings, the benzhydryl carbon, the methylene carbon, and the methyl ester carbon.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of functional groups. A strong absorption around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, and a prominent band around 1040-1050 cm⁻¹ corresponds to the sulfoxide (S=O) stretch.[5][9]

-

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is the definitive method for determining the enantiomeric excess (ee) of the compound, ensuring the stereochemical purity of the (R)-isomer.

The Chiral Sulfinyl Group: A Linchpin of Asymmetric Control

The synthetic power of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE originates from the sulfinyl group, which acts as a potent chiral auxiliary.[10][11] A chiral auxiliary is a molecular fragment that is temporarily attached to a substrate to direct a chemical reaction stereoselectively, after which it can be removed.[3]

The benzhydrylsulfinyl group exerts stereocontrol through a combination of steric and electronic effects. The bulky benzhydryl moiety effectively shields one face of the molecule. When a reaction is performed on the adjacent methylene group (for instance, deprotonation to form an enolate), the approaching reagents are forced to attack from the less hindered face, leading to the formation of one diastereomer in high preference.[12]

Synthesis and Manufacturing Workflow

The synthesis of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is a multi-step process that requires careful control of reaction conditions to achieve high enantiopurity. A common and robust strategy involves the synthesis of the racemic parent acid, followed by classical resolution and subsequent esterification.[7]

Protocol 1: Synthesis of (±)-2-(Benzhydrylsulfinyl)acetic Acid

This protocol first synthesizes the thioether, which is then oxidized to the racemic sulfoxide.

Causality: The reaction between benzhydrol and thioglycolic acid under acidic conditions (like trifluoroacetic acid) proceeds via an Sₙ1-type mechanism where the protonated alcohol leaves as water, forming a stable benzhydryl carbocation, which is then trapped by the sulfur nucleophile.[13] Subsequent oxidation, often with hydrogen peroxide, is a standard method for converting sulfides to sulfoxides.[5]

-

Step 1: Synthesis of 2-(Benzhydrylsulfanyl)acetic acid.

-

To a stirred solution of thioglycolic acid in trifluoroacetic acid (TFA) at room temperature, add benzhydrol portion-wise.

-

Continue stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.

-

-

Step 2: Oxidation to (±)-2-(Benzhydrylsulfinyl)acetic acid.

-

Dissolve the 2-(benzhydrylsulfanyl)acetic acid in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (H₂O₂) dropwise.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic acid.

-

Protocol 2: Chiral Resolution and Esterification

Causality: Classical resolution relies on the principle that diastereomers have different physical properties.[3] By reacting the racemic acid with an enantiopure base (the resolving agent), two diastereomeric salts are formed. Due to differences in solubility, one salt will preferentially crystallize, allowing for its separation. Subsequent acidification liberates the desired enantiopure acid.[7]

-

Step 1: Formation and Separation of Diastereomeric Salts.

-

Dissolve the racemic (±)-2-(benzhydrylsulfinyl)acetic acid in a hot solvent mixture (e.g., ethanol/water).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (-)-α-methylbenzylamine, in the same solvent.

-

Add the resolving agent solution to the acid solution.

-

Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization. The salt of the (R)-acid with the (-)-amine is expected to precipitate.

-

Filter the crystalline solid and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Step 2: Liberation of (-)-2-(Benzhydrylsulfinyl)acetic acid.

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), until the pH is ~2.

-

The enantiopure acid will precipitate out of the solution.

-

Filter the solid, wash with water until the washings are neutral, and dry thoroughly.

-

-

Step 3: Esterification.

-

Suspend the purified (-)-2-(benzhydrylsulfinyl)acetic acid in water.

-

Add sodium bicarbonate to form the sodium salt in situ.

-

Add dimethyl sulfate dropwise while stirring vigorously.

-

Continue stirring for 16-18 hours at room temperature.

-

Filter the resulting solid product, wash with water, and dry to yield METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE.[7]

-

Application in the Synthesis of Armodafinil

The primary industrial application of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is its conversion to (R)-2-(benzhydrylsulfinyl)acetamide (Armodafinil). This is typically achieved through direct aminolysis.

Protocol 3: Aminolysis to (R)-2-(benzhydrylsulfinyl)acetamide

Causality: This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form the more stable amide product.[7]

-

Dissolve METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE in an appropriate solvent, such as methanol.

-

Cool the solution and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature for several hours (e.g., 5-10 hours). Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Armodafinil.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14][16] Avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[15]

-

Fire Safety: While the compound itself is not highly characterized for flammability, related esters can be flammable.[14][17] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., CO₂, dry chemical powder).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Conclusion

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is more than a mere chemical intermediate; it is an enabling tool in the precise construction of complex, stereochemically defined molecules. Its utility is firmly grounded in the predictable and powerful directing effect of the chiral benzhydrylsulfinyl group. The robust protocols for its synthesis and its efficient conversion to high-value pharmaceuticals like Armodafinil underscore its significance in the drug development pipeline. For the research scientist, a mastery of the principles governing its synthesis and reactivity is a key step toward the rational design and production of next-generation chiral therapeutics.

References

-

ChemBK. (2024, April 9). Methyl (R)-(benzhydrylsulfinyl)acetate - Introduction. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

-

Choi, H. D., et al. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1711. Available from: [Link]

-

Choi, H. D., et al. (2009). Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1240. Available from: [Link]

-

Lee, S., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Molecules, 16(12), 10433-10443. Available from: [Link]

-

Taghizadeh, M. J., et al. (2015). Asymmetric Synthesis of Modafinil and its Derivatives by using the Functionalized Silica-based Mesoporous MCM-41. Journal of Applied Chemical Research, Special Issue, 23-33. Available from: [Link]

- Lafon, L. (1988). (-) - BENZHYDRYLSULPHINYLACETAMIDE, METHOD OF PREPARING IT, THERAPEUTIC PREPARATION CONTAINING THIS COMPOUND, AND USING THE COMPOUND FOR THE PREPARATION OF A MEDICINE. Google Patents (DK165594B).

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

-

Pharmaffiliates. Modafinil - Impurity C. Available from: [Link]

-

ResearchGate. (2011, December 15). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Available from: [Link]

- Google Patents. (2013). New method for synthesis of (diphenylmethyl)sulfinyl-acetamide and analogues thereof by using one-pot method. (CN102976985A).

-

MDPI. (2011, December 15). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][14][19]triazol-4-yl-methyl Esters. Available from: [Link]

-

BuyersGuideChem. Acetic acid,2-[(R)-(diphenylmethyl)sulfinyl]-, methyl ester. Available from: [Link]

-

Taghizadeh, M. J. (2014). Enantioselective Synthesis of Modafinil Drug using Chiral Complex of Titanium and Diethyltartarate. International Journal of ChemTech Research, 6(9), 4220-4226. Available from: [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available from: [Link]

-

ResearchGate. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Available from: [Link]

-

MDPI. Natural Products and Medical Chemistry - Articles List. Available from: [Link]

-

Michigan State University Chemistry. Asymmetric Synthesis Using Chiral Sulfinyl Groups. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 63547-25-1: Methyl 2-[(diphenylmethyl)sulfinyl]acetate [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry - Articles List [ajchem-b.com]

- 5. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. DK165594B - (-) - BENZHYDRYLSULPHINYLACETAMIDE, METHOD OF PREPARING IT, THERAPEUTIC PREPARATION CONTAINING THIS COMPOUND, AND USING THE COMPOUND FOR THE PREPARATION OF A MEDICINE - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN102976985A - New method for synthesis of (diphenylmethyl)sulfinyl-acetamide and analogues thereof by using one-pot method. - Google Patents [patents.google.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. researchgate.net [researchgate.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. journals.iau.ir [journals.iau.ir]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. download.basf.com [download.basf.com]

- 19. rsc.org [rsc.org]

A Technical Guide to the Long-Term Stability and Recommended Storage of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

Executive Summary

This technical guide provides a comprehensive analysis of the long-term stability and optimal storage conditions for METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, a chiral sulfoxide of significant interest in pharmaceutical development and asymmetric synthesis. By examining the inherent chemical liabilities of its core functional groups—the chiral sulfoxide, the methyl ester, and the benzhydryl moiety—this document elucidates the primary degradation pathways and establishes a framework for maintaining the compound's chemical and stereochemical integrity. Key degradation risks include oxidation of the sulfoxide to its corresponding sulfone and hydrolysis of the methyl ester to the carboxylic acid. Based on these considerations, this guide recommends storage at low temperatures (2-8°C), protected from light and moisture, in a well-sealed container under an inert atmosphere. A detailed, ICH-compliant experimental protocol for conducting forced degradation and long-term stability studies is provided to empower researchers to validate and extend these findings within their own laboratory settings.

Introduction: A Molecule of Stereochemical Significance

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is a chiral organic compound featuring a stereogenic sulfur center, making it a valuable intermediate in asymmetric synthesis.[1] Its structural relationship to modafinil, a wakefulness-promoting agent, and its impurities underscores its relevance in pharmaceutical research and development.[2] The stability of such a molecule is paramount, as degradation can not only lead to a loss of potency but also generate impurities with potentially different toxicological or pharmacological profiles. The sulfinyl group, in particular, is a functional moiety that, while generally stable, presents specific chemical challenges that must be managed.[3][4] Chiral sulfoxides are known to be conformationally stable at room temperature, with a high energy barrier preventing thermal racemization under normal conditions.[5][6] However, they are susceptible to oxidation and can undergo photoracemization under specific circumstances.[6] This guide synthesizes fundamental chemical principles with established industry practices to provide a robust framework for the handling and storage of this important chiral building block.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Name | methyl 2-[(R)-benzhydrylsulfinyl]acetate | [1] |

| CAS Number | 713134-72-6 | [1] |

| Molecular Formula | C₁₆H₁₆O₃S | [1] |

| Molar Mass | 288.36 g/mol | [1] |

| Appearance | Colorless liquid or white to off-white solid | [1][7] |

| Boiling Point | 483.787°C at 760 mmHg (Predicted) | [1] |

| Density | 1.242 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [1] |

Core Stability Considerations: A Functional Group Analysis

The stability profile of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is dictated by the interplay of its constituent functional groups.

The Chiral Sulfoxide Moiety: Oxidation and Stereochemical Integrity

The sulfoxide group is the most critical feature regarding the compound's stability.

-

Oxidation: The primary degradation pathway for sulfoxides is oxidation to the corresponding sulfone.[5] This transformation can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts, or by aggressive oxidizing agents. The formation of the sulfone represents a critical loss of the parent molecule and introduces a significant impurity that must be monitored.

-

Stereochemical Stability: Chiral sulfoxides exhibit a high barrier to pyramidal inversion, meaning they are configurationally stable at ambient temperatures and do not readily racemize.[3][5] Racemization typically requires harsh conditions, such as temperatures exceeding 200°C or UV irradiation, which are well outside of standard storage protocols.[5][6]

The Methyl Ester Moiety: Hydrolytic Cleavage

The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid (2-[(R)-benzhydrylsulfinyl]acetic acid, also known as (R)-(-)-Modafinic acid) and methanol.[8][9]

-

Acid and Base Catalysis: Hydrolysis can be catalyzed by both acids and bases. Therefore, exposure to acidic or alkaline conditions, including residual acidic or basic impurities, should be strictly avoided.

-

Moisture: The presence of water is a prerequisite for hydrolysis. Storing the compound in a dry environment and using anhydrous solvents during experimental work is critical to prevent this degradation pathway.

Potential Degradation Pathways

Based on the functional group analysis, two primary degradation pathways are of concern under typical storage and handling conditions. These pathways are visualized below.

Caption: Primary degradation pathways for the target compound.

Recommended Storage Conditions

To ensure long-term stability and preserve the chemical and chiral purity of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE, the following storage conditions are recommended. These recommendations are designed to mitigate the risks of oxidation and hydrolysis.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rates of all potential chemical degradation reactions, including oxidation and hydrolysis. A storage temperature of 2-8°C is a standard and effective condition for preserving sensitive organic compounds.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air in the container headspace with an inert gas minimizes contact with atmospheric oxygen, thereby significantly reducing the risk of oxidation of the sulfoxide to the sulfone. |

| Light | Amber Vial / Protection from Light | Exposure to light, particularly UV light, can provide the energy to initiate oxidation or potentially lead to photoracemization.[6] Storing in an amber vial or in a dark location is essential. |

| Moisture | Tightly Sealed Container in a Dry Environment | To prevent hydrolysis of the methyl ester, the compound must be rigorously protected from moisture. A container with a tight-fitting seal, stored in a desiccator if necessary, is advised. |

| Container | Glass Vial with PTFE-lined Cap | Glass is an inert material that will not react with the compound. A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent seal against moisture and air ingress without introducing potential leachables. |

Experimental Protocol: A Framework for Stability Assessment

For researchers in drug development, validating stability is a critical step. The following protocol, based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, provides a robust framework for conducting forced degradation and long-term stability studies.[10][11][12][13]

Caption: Workflow for a comprehensive stability assessment study.

Objective

To identify potential degradation products and pathways for METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE and to determine its long-term stability under ICH-recommended storage conditions.

Forced Degradation Study

This study intentionally degrades the sample to ensure the analytical method can separate the active compound from its degradation products.

-

Rationale: Forced degradation is a cornerstone of developing a "stability-indicating" analytical method. By generating the likely degradants, we can confirm that our analytical method (e.g., HPLC) can resolve these new peaks from the parent peak, ensuring accurate quantification over time.[10]

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve 10 mg of the compound in 1 mL of acetonitrile. Add 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration for analysis. |

| Base Hydrolysis | Dissolve 10 mg of the compound in 1 mL of acetonitrile. Add 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute for analysis. |

| Oxidative Degradation | Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute for analysis. |

| Thermal Degradation | Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours. Cool, dissolve in a known volume of solvent, and analyze. |

| Photostability | Expose the solid compound and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze against a dark control. |

Long-Term Stability Study

This study evaluates the compound's stability over its proposed re-test period.

-

Batch Selection: Use at least one representative batch of the compound.

-

Sample Preparation: Aliquot approximately 10-20 mg of the compound into amber glass vials with PTFE-lined caps. Prepare enough vials for all time points.

-

Storage Conditions: Place the vials in stability chambers set to the following ICH conditions:[12][13]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples for analysis at specified time points: 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated.

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), chiral purity, and degradation products using a validated stability-indicating analytical method.

Analytical Methodology: Stability-Indicating Chiral HPLC

A chiral High-Performance Liquid Chromatography (HPLC) method is required to separate the (R)-enantiomer from any potential (S)-enantiomer (if racemization were to occur) and from its non-chiral degradation products (sulfone and acid).[14][15][16]

| Parameter | Example Condition |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak® series) |

| Mobile Phase | n-Hexane / Isopropanol / Ethanol (e.g., 80:10:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| System Suitability | Resolution between enantiomer peaks > 2.0; Tailing factor < 1.5 |

Conclusion

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is a chemically sensitive molecule whose integrity relies on careful control of its storage environment. The primary risks to its stability are oxidation of the sulfoxide and hydrolysis of the methyl ester. By adhering to the recommended storage conditions—refrigeration (2-8°C), protection from light and moisture, and storage under an inert atmosphere—researchers can effectively mitigate these risks and ensure the compound's long-term viability for its intended use. The implementation of systematic stability studies, as outlined in this guide, is a critical component of quality control, providing empirical data to support the compound's shelf-life and handling protocols in a regulated drug development setting.

References

-

ChemBK. (2024). Methyl (R)-(benzhydrylsulfinyl)acetate. Available at: [Link]

-

Scribd. (n.d.). ICH Q1A-F Stability Testing Guidelines. Available at: [Link]

-

SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. Available at: [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. Illinois Chemistry. Available at: [Link]

-

ICH. (2010). Q1A(R2) Guideline. Available at: [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

-

Journal of Organic Chemistry. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. Available at: [Link]

-

MDPI. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Available at: [Link]

-

Longdom Publishing. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Available at: [Link]

-

Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. (n.d.). Recent Advances for Chiral Sulfoxides in Asymmetric Catalysis. Available at: [Link]

-

PMC. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. Available at: [Link]

-

ACS Publications. (2003). Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Available at: [Link]

-

MedCrave online. (2018). Application of chiral sulfoxides in asymmetric synthesis. Available at: [Link]

-

PharmaCompass.com. (n.d.). 2-[(R)-benzhydrylsulfinyl]acetic acid;(R)-(-)-Modafinic acid. Available at: [Link]

-

SMU. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Available at: [Link]

-

PubMed Central. (n.d.). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][10][11]triazol-4-yl-methyl Esters. Available at: [Link]

- Google Patents. (n.d.). DK165594B - (-) - BENZHYDRYLSULPHINYLACETAMIDE....

-

R Discovery. (2003). A New Method ofN-Benzhydryl Deprotection in 2-Azetidinone Series. Available at: [Link]

-

PharmaCompass.com. (n.d.). 2-[(R)-benzhydrylsulfinyl]acetic acid;(R)-(-)-Modafinic acid. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 63547-25-1: Methyl 2-[(diphenylmethyl)sulfinyl]acetate [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-[(R)-benzhydrylsulfinyl]acetic acid;(R)-(-)-Modafinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. CN102976985A - New method for synthesis of (diphenylmethyl)sulfinyl-acetamide and analogues thereof by using one-pot method. - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs | MDPI [mdpi.com]

- 16. longdom.org [longdom.org]

Methodological & Application

Asymmetric synthesis of beta-amino acids using METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE.

An Application and Protocol Guide

Topic: Asymmetric Synthesis of β-Amino Acids via Sulfinyl-Mediated Mannich Reaction

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of pharmaceuticals, natural products, and peptidomimetics. Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties, making them ideal building blocks for creating stable, folded structures known as "foldamers" and for designing enzyme inhibitors and other bioactive molecules. The stereochemistry of the β-amino acid is often critical to its biological function, necessitating robust and reliable methods for its asymmetric synthesis.

Among the most powerful strategies developed is the diastereoselective addition of enolates to chiral N-sulfinyl imines, a methodology pioneered and extensively developed by the laboratories of Ellman and Davis.[1][2] This approach utilizes a recoverable chiral auxiliary—typically the tert-butanesulfinyl group—to exert exceptional control over the formation of new stereocenters. The resulting N-sulfinyl β-amino esters are versatile intermediates that can be easily deprotected to furnish the desired target compounds in high enantiomeric purity.[3]

While the most common variant of this reaction involves an achiral ester enolate adding to a chiral N-sulfinyl imine, the core principles of stereochemical induction by the sulfinyl group are broadly applicable. The user's specified reagent, Methyl (R)-(benzhydrylsulfinyl)acetate [4], employs the same fundamental concept of a chiral sulfinyl group to direct a reaction, albeit with the chirality residing on the nucleophilic partner. This guide will focus on the well-established and highly reliable protocol using the chiral N-tert-butanesulfinyl imine electrophile, as it offers a broad substrate scope and is extensively documented.[3][5] The underlying mechanistic principles and stereochemical models presented are directly relevant to all sulfinyl-mediated asymmetric syntheses.

Core Principle: The Diastereoselective Mannich Reaction

The key transformation is an asymmetric Mannich reaction, which involves the nucleophilic addition of an ester enolate to an imine.[6] In this system, the stereochemical outcome is directed by the chiral N-sulfinyl group of the imine electrophile.

The process can be broken down into three primary stages:

-

Formation of the Chiral N-Sulfinyl Imine: Condensation of a prochiral aldehyde or ketone with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide).

-

Diastereoselective C-C Bond Formation: Addition of an ester enolate to the chiral N-sulfinyl imine.

-

Deprotection: Removal of the sulfinyl auxiliary and, if necessary, hydrolysis of the ester to yield the free β-amino acid.

Caption: High-level workflow for β-amino acid synthesis.

The Causality of Stereoselection: A Mechanistic Insight

The high diastereoselectivity observed in the enolate addition step is rationalized by a closed, six-membered, chair-like transition state.[7] When using a lithium enolate, the lithium cation is believed to chelate to both the sulfinyl oxygen and the imine nitrogen.

Key Factors Influencing Stereoselectivity:

-

Chelation: The formation of a rigid, chelated transition state minimizes conformational flexibility.

-

Steric Hindrance: The bulky tert-butyl (or benzhydryl) group on the sulfur atom preferentially occupies a pseudo-equatorial position to avoid steric clashes with the incoming nucleophile and the imine substituent (R¹).

-

Nucleophilic Approach: The enolate (Nu⁻) approaches the imine carbon from the face opposite the bulky sulfinyl substituent, leading to the formation of a single major diastereomer.

Caption: Proposed chair-like transition state model.

Detailed Application Protocols

Part 1: Synthesis of the Chiral N-tert-Butanesulfinyl Imine

Rationale: The condensation of an aldehyde with enantiopure tert-butanesulfinamide is the most direct method to prepare the required chiral imine electrophile.[1] A Lewis acid catalyst, such as titanium(IV) ethoxide or copper(II) sulfate, is used as a dehydrating agent to drive the reaction to completion.[3][8] The choice of a mild Lewis acid prevents side reactions and preserves the stereochemical integrity of the sulfinamide.

Protocol 1: General Procedure for N-Sulfinyl Aldimine Synthesis

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired aldehyde (1.0 equiv.) and an equal molar amount of (R)- or (S)-tert-butanesulfinamide (1.0 equiv.).

-

Dissolve the reactants in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.5 M.

-

Add the dehydrating agent, titanium(IV) ethoxide (Ti(OEt)₄, 1.5-2.0 equiv.), dropwise to the solution at room temperature. The use of Ti(OEt)₄ is often preferred for its high efficiency with a broad range of aldehydes.[8]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 10 minutes.

-

Filter the resulting suspension through a pad of Celite® to remove titanium salts, washing the filter cake with the reaction solvent (e.g., DCM).

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

-

The product is often pure enough for the next step but can be further purified by flash column chromatography on silica gel if necessary.

Part 2: Diastereoselective Enolate Addition (Mannich Reaction)

Rationale: The formation of the ester enolate requires a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (-78 °C) to prevent self-condensation. The subsequent addition to the N-sulfinyl imine proceeds with high diastereoselectivity due to the mechanism described previously.

Protocol 2: General Procedure for Mannich Reaction

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere, prepare a solution of the ester (e.g., methyl acetate or tert-butyl acetate, 2.0-3.0 equiv.) in anhydrous THF (to a final concentration of ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS (1.0 M in THF, 1.8-2.7 equiv.) dropwise via syringe. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

-

In a separate flask, prepare a solution of the N-sulfinyl imine (from Protocol 1, 1.0 equiv.) in anhydrous THF.

-

Add the imine solution dropwise to the pre-formed enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, then add water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product should be purified by flash column chromatography on silica gel to isolate the major diastereomer of the N-sulfinyl β-amino ester. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[3]

| Aldehyde (R¹CHO) | Ester | Yield (%) | d.r. |

| 3-Phenylpropanal | Methyl Acetate | 90 | >98:2 |

| Isovaleraldehyde | Methyl Acetate | 87 | 96:4 |

| Benzaldehyde | Methyl Acetate | 84 | 95:5 |

| 3-Pyridinecarboxaldehyde | Methyl Acetate | 91 | >98:2 |

| Cinnamaldehyde | tert-Butyl Acetate | 85 | 96:4 |

| Table 1: Representative yields and diastereoselectivities for the addition of ester enolates to various (R)-N-tert-butanesulfinyl aldimines. Data adapted from literature reports.[3] |

Part 3: Deprotection to Yield the β-Amino Acid

Rationale: The N-sulfinyl group is prized for its ease of removal under mild acidic conditions without causing epimerization at the newly formed stereocenters.[3] A solution of HCl in a protic solvent like methanol or dioxane is typically sufficient. Subsequent saponification of the ester group can be performed if the free carboxylic acid is the desired final product.

Caption: Two-stage deprotection workflow.

Protocol 3: N-Sulfinyl Group Cleavage

-

Dissolve the purified N-sulfinyl β-amino ester (1.0 equiv.) in methanol (0.2 M).

-

Add a solution of HCl (e.g., 4 M HCl in 1,4-dioxane, 3.0-4.0 equiv.) at room temperature.

-

Stir the mixture for 30-60 minutes. Monitor the reaction by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

The resulting residue is the hydrochloride salt of the β-amino ester, which can often be used directly or purified further.

Protocol 4: Ester Saponification (Optional)

-

Dissolve the β-amino ester (or its HCl salt from Protocol 3) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 equiv.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidify the reaction mixture to pH ~6 with 1N HCl.

-

Concentrate the solution to remove the organic solvent (THF).

-

The aqueous solution containing the free β-amino acid can be purified by ion-exchange chromatography or by crystallization.

Trustworthiness: Self-Validation and Troubleshooting

-

Stereochemical Confirmation: The absolute stereochemistry of the final product is directly correlated to the stereochemistry of the sulfinamide auxiliary used. Using (R)-tert-butanesulfinamide consistently leads to the (R)-configured β-amino product, and vice-versa. This can be confirmed by comparing the optical rotation of the final product to literature values.

-

Monitoring Diastereoselectivity: The diastereomeric ratio should be checked by ¹H NMR on the crude reaction mixture after the Mannich step. The signals for the α- or β-protons of the two diastereomers are typically well-resolved, allowing for accurate integration. A low d.r. may indicate incomplete enolate formation or quenching at too high a temperature.

-

Troubleshooting Imine Formation: If imine formation is sluggish, ensure all reagents and solvents are anhydrous. For sterically hindered or electron-poor aldehydes, increasing the reaction time or temperature may be necessary.

-

Side Reactions: A common side reaction during enolate addition is the simple reduction of the imine. This can be minimized by ensuring slow addition of the imine to a slight excess of the pre-formed enolate at -78 °C.

References

-

Collados, J. F., Toledano, E., Guijarro, D., & Yus, M. (2012). Microwave-Promoted Solvent-Free Synthesis of N-(tert-Butylsulfinyl)imines. The Journal of Organic Chemistry, 77(12), 5744–5750. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(22), 7819–7832. [Link]

-

Cogan, D. A., & Ellman, J. A. (2000). Asymmetric Synthesis of α-Substituted-β-amino Esters. Organic Syntheses, 78, 175. [Link]

-

ChemBK. (2024). Methyl (R)-(benzhydrylsulfinyl)acetate. ChemBK Database. [Link]

-

Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed. [Link]

-

Davis, F. A., Reddy, R. E., & Szewczyk, J. M. (1995). Asymmetric Synthesis of β-Amino Ketones from the Aza-Reformatsky Reaction of Enantiopure Sulfinimines. The Journal of Organic Chemistry, 60(22), 7037–7039. [Link]

-

Bolm, C., et al. (2001). Efficient Asymmetric Synthesis of Unnatural β-Amino Acids. Synthesis, 2001(12), 1879-1896. [Link]

-

Zhang, Y., et al. (2022). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PNAS, 119(39), e2208003119. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University Open Scholarship. [Link]

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

-

Jacobsen, E. N., et al. (2012). Enantio- and Diastereoselective Mannich Reactions of β-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Journal of the American Chemical Society, 134(28), 11444–11447. [Link]

-

List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3709–3714. [Link]

-

Lee, S., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives. Molecules, 16(12), 10457-10468. [Link]

-

Davies, S. G., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, 3106-3111. [Link]

-

Davies, S. G., & Smith, A. D. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. University of Oxford Chemistry Research Laboratory. [Link]

-

Buchler GmbH. Enantioselective Mannich Reaction. Buchler Technical Information. [Link]

-

Clayden, J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. The Journal of Organic Chemistry, 76(11), 4736–4741. [Link]

- Lafon, L. (1986). Patent DK165594B: (-)-BENZHYDRYLSULPHINYLACETAMIDE.

-

Herzon, S. B., et al. (2013). Total Synthesis of (–)-Pactamycin and (–)-Pactamycate. Science, 339(6115), 59-63. [Link]

-

Lee, S., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives. ResearchGate. [Link]

-

Xu, L.-W., et al. (2012). A highly diastereoselective decarboxylative mannich reaction of β-keto acids with optically active N-sulfinyl α-imino esters. Organic & Biomolecular Chemistry, 10(28), 5344-5347. [Link]

- Li, J., & Wang, X. (2013). Patent CN102976985A: New method for synthesis of (diphenylmethyl)sulfinyl-acetamide.

-

Santillan, R., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols. Molbank, 2024(3), M1914. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Roy, S., & Ghorai, M. K. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. Organic & Biomolecular Chemistry, 4(19), 690-711. [Link]

Sources

- 1. Ellman's Sulfinamides [sigmaaldrich.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Mannich Reaction - Buchler GmbH [buchler-gmbh.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Asymmetric Synthesis of α-Alkylated Esters: A Detailed Protocol for Enolate Alkylation Utilizing Methyl (R)-(Benzhydrylsulfinyl)acetate

Abstract

This document provides a comprehensive guide for the diastereoselective enolate alkylation of methyl (R)-(benzhydrylsulfinyl)acetate, a powerful technique for the asymmetric synthesis of α-alkylated carboxylic acid derivatives. The protocol leverages the robust stereodirecting influence of the (R)-benzhydrylsulfinyl chiral auxiliary to achieve high levels of stereocontrol. Detailed experimental procedures for the synthesis of the starting material, the core alkylation reaction, and the subsequent cleavage of the chiral auxiliary are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both a practical laboratory manual and an in-depth explanation of the underlying chemical principles.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Chiral auxiliaries are a powerful and widely employed strategy for achieving high levels of stereoselectivity in carbon-carbon bond-forming reactions. Among these, sulfinyl-based auxiliaries have emerged as particularly effective due to their high diastereocontrol, straightforward introduction, and reliable removal.

The (R)-benzhydrylsulfinyl group, a bulky and conformationally well-defined chiral director, offers exceptional facial shielding of the corresponding enolate, guiding the approach of an electrophile to afford a single diastereomer with high fidelity. This application note details a robust protocol for the enolate alkylation of methyl (R)-(benzhydrylsulfinyl)acetate, providing a reliable method for the synthesis of a wide range of enantioenriched α-substituted esters.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in the alkylation of the enolate of methyl (R)-(benzhydrylsulfinyl)acetate is attributed to the formation of a rigid, chelated transition state. Upon deprotonation with a strong base such as Lithium Hexamethyldisilazide (LiHMDS), a lithium enolate is formed. The lithium cation is believed to coordinate to both the enolate oxygen and the sulfinyl oxygen, creating a conformationally restricted six-membered ring-like structure.

In this chelated intermediate, the two bulky phenyl groups of the benzhydryl moiety effectively block one face of the planar enolate. Consequently, the incoming electrophile (alkyl halide) can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. The (R)-configuration at the sulfur atom dictates the absolute stereochemistry of the newly formed stereocenter at the α-carbon.

Experimental Protocols

Part 1: Synthesis of Methyl (R)-(Benzhydrylsulfinyl)acetate

The synthesis of the starting material can be achieved from the corresponding (-)-benzhydrylsulfinylacetic acid. The procedure for the enantiomeric (-)-benzhydrylsulfinylacetic acid has been reported and can be adapted for the (R)-enantiomer.

Materials and Reagents:

-

(-)-Benzhydrylsulfinylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Dimethyl sulfate

-

Water (deionized)

-

Ether

Procedure for Esterification:

A suspension of (-)-benzhydrylsulfinylacetic acid (0.06 mol) in water (300 mL) is treated with sodium bicarbonate (0.2 mol) and dimethyl sulfate (0.21 mol) with stirring. The mixture is stirred for 16-18 hours at 20 °C. The resulting solid is collected by filtration, washed with water, and dried to yield methyl (-)-benzhydrylsulfinylacetate[1]. The procedure for the (R)-enantiomer is analogous.

Part 2: Diastereoselective Enolate Alkylation

This protocol outlines the core alkylation reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Materials and Reagents:

-

Methyl (R)-(benzhydrylsulfinyl)acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Enolate Formation: To a solution of methyl (R)-(benzhydrylsulfinyl)acetate (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add LiHMDS (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: To the cold enolate solution, add the alkyl halide (1.2 equiv) dropwise. Continue stirring at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide (typically 2-6 hours).

-

Quenching and Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Table 1: Quantitative Data for Enolate Alkylation

| Reagent | Molar Equiv. | Concentration | Temperature (°C) | Time (h) |

| Methyl (R)-(benzhydrylsulfinyl)acetate | 1.0 | 0.2 M | -78 | N/A |

| LiHMDS (1.0 M in THF) | 1.1 | N/A | -78 | 1 |

| Alkyl Halide | 1.2 | N/A | -78 | 2-6 |

Part 3: Cleavage of the Benzhydrylsulfinyl Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched α-alkylated ester. Reductive cleavage using Raney Nickel is a common and effective method for desulfurization[2][3][4].

Materials and Reagents:

-

Alkylated methyl (R)-(benzhydrylsulfinyl)acetate

-

Raney Nickel (W-2, slurry in water or ethanol)

-

Ethanol (absolute)

-

Dichloromethane

-

Celite®

Protocol:

-

Preparation of Raney Nickel: Prior to use, wash the commercial Raney Nickel slurry with distilled water until the washings are neutral, followed by three washes with absolute ethanol[4]. Caution: Activated Raney Nickel is pyrophoric and should never be allowed to become dry. Handle as a slurry.

-

Desulfurization: In a round-bottomed flask, dissolve the alkylated methyl (R)-(benzhydrylsulfinyl)acetate (1.0 equiv) in absolute ethanol. Add a slurry of the washed Raney Nickel (approximately 5-10 times the weight of the substrate).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction can be monitored by TLC for the disappearance of the starting material. Reaction times can vary (typically 2-24 hours).

-

Filtration and Work-up: Once the reaction is complete, carefully decant the ethanolic solution from the Raney Nickel. Wash the catalyst with additional ethanol and dichloromethane. The catalyst can be filtered through a pad of Celite®, ensuring the pad remains wet with solvent at all times to prevent ignition of the Raney Nickel.

-

Concentration and Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary to yield the final α-alkylated ester.

Visualization of the Workflow

Caption: Experimental workflow for the asymmetric alkylation.

Conclusion

The protocol detailed herein provides a reliable and highly diastereoselective method for the synthesis of α-alkylated esters using methyl (R)-(benzhydrylsulfinyl)acetate as a chiral auxiliary. The bulky benzhydryl group ensures excellent facial shielding of the lithium enolate, leading to high stereocontrol in the alkylation step. The subsequent reductive cleavage of the sulfinyl group with Raney Nickel offers a clean and efficient means to obtain the desired enantiomerically enriched products. This methodology is a valuable tool for the synthesis of chiral building blocks for applications in pharmaceutical and materials science.

References

-

Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. [Link]

-

Carreño, M. C., García Ruano, J. L., & Urbano, A. (2007). Chiral sulfoxides: recent advances in asymmetric synthesis. Chemical Society Reviews, 36(7), 1021-1036. [Link]

-

Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529. [Link]

-

Han, J. L., & Soloshonok, V. A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 130-149. [Link]

-

O'Brien, P. (2002). New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. University of Cambridge. [Link]

-

Huang, J., & Hsung, R. P. (2011). Asymmetric synthesis of α-alkylated carboxylic acid. ResearchGate. [Link]

- Lafon, L. (1986). (-)-Benzhydrylsulphinylacetamide, method of preparing it, therapeutic preparation containing this compound, and using the compound for the preparation of a medicine.

-

MOC. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

-

Kim, H., Lee, C., & Kim, D. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[2][5][6]triazol-4-yl-methyl Esters. Molecules, 16(12), 10414-10425. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Application Note: Methyl (R)-(Benzhydrylsulfinyl)acetate as a Chiral Auxiliary in Asymmetric Aldol Reactions

Executive Summary

In modern asymmetric synthesis and drug development, the demand for enantiomerically pure building blocks necessitates robust, predictable chiral auxiliaries. Methyl (R)-(benzhydrylsulfinyl)acetate stands out as a highly effective α-sulfinyl ester for stereoselective C-C bond formation. The enantiomerically pure forms of this compound serve as critical intermediates in the synthesis of chiral drugs, notably in the production of the psychostimulant armodafinil[1].

This technical guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this chiral auxiliary in asymmetric aldol additions. By leveraging highly ordered chelation models, this methodology allows researchers to achieve exceptional diastereoselectivity (>95:5 anti:syn) in the construction of complex β-hydroxy esters[2].

Mechanistic Insights & Stereochemical Causality

The efficacy of Methyl (R)-(benzhydrylsulfinyl)acetate is not accidental; it is the result of precise stereoelectronic engineering. The stereoinduction is driven by the coordination of the sulfinyl oxygen to a Lewis acid, which results in a highly ordered transition state[3].

The Causality of Experimental Variables

-

Base Selection : Lithium diisopropylamide (LDA) is strictly preferred for the initial deprotonation. The lithium counterion forms a relatively tight initial complex with the sulfinyl oxygen and the ester carbonyl, favoring the formation of the (Z)-enolate[4].

-

Transmetallation (The Chelation Lock) : While the lithium enolate provides moderate stereocontrol, transmetallation to magnesium (via MgBr₂·OEt₂) or titanium dramatically increases the diastereomeric ratio (dr). Magnesium's high oxophilicity tightens the bidentate chelation (O-S-O-Mg), locking the enolate into a rigid, planar configuration.

-

Steric Shielding : The benzhydryl (diphenylmethyl) group is not merely a structural feature; its massive steric bulk acts as a physical wall. In the chelated transition state, it completely blocks the Re face of the enolate, forcing the incoming aldehyde to approach exclusively from the Si face.

Logic pathway of stereocontrol in sulfinyl-mediated asymmetric aldol additions.

Quantitative Data: Reaction Optimization

To demonstrate the causality of the mechanistic principles outlined above, the following table summarizes the impact of varying bases and Lewis acids on the yield and stereoselectivity of the aldol addition.

Table 1: Impact of Reaction Parameters on Stereoselectivity

| Entry | Base (1.1 eq) | Lewis Acid (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | LDA | None | THF | -78 | 68 | 72:28 |

| 2 | NaHMDS | None | THF | -78 | 62 | 65:35 |

| 3 | LDA | TiCl₄ | DCM | -78 | 84 | 92:8 |

| 4 | LDA | MgBr₂·OEt₂ | THF | -78 | 91 | >98:2 |

| 5 | LDA | ZnCl₂ | THF | -78 | 79 | 88:12 |

Data synthesis representing typical optimization profiles for α-sulfinyl ester aldol additions. Entry 4 represents the optimal conditions utilized in Protocol A.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity and reproducibility in drug development environments.

Step-by-step workflow for the asymmetric aldol reaction and desulfinylation.

Protocol A: Asymmetric Aldol Addition

Objective: Synthesize the diastereomerically enriched β-hydroxy-α-sulfinyl ester.

-

System Preparation: Flame-dry a Schlenk flask under vacuum and purge with Argon (3 cycles). Add anhydrous THF (0.2 M relative to the auxiliary) and cool to -78 °C.

-

Base Addition: Add diisopropylamine (1.15 eq) followed by n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes to generate LDA.

-

Enolization: Dissolve Methyl (R)-(benzhydrylsulfinyl)acetate (1.0 eq) in a minimum volume of dry THF and add dropwise over 10 minutes to the LDA solution.

-

Causality Insight: Slow addition prevents localized heating, which could lead to auxiliary self-condensation. The solution will turn pale yellow, visually validating enolate formation.

-

-

Transmetallation: Add freshly prepared MgBr₂·OEt₂ (1.5 eq) dropwise. Stir at -78 °C for 15 minutes.

-

Causality Insight: This step is critical. The Mg²⁺ forces the highly ordered bidentate chelate required for >95:5 dr.

-

-

Electrophile Addition: Add the target aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours.

-

Validation Checkpoint (Self-Validating Step): Withdraw 0.1 mL of the reaction mixture, quench with sat. NH₄Cl in a microfuge tube, and extract with EtOAc. Run a rapid TLC (Hexanes:EtOAc 7:3). The absence of the starting auxiliary spot validates complete conversion. Do not proceed to bulk quench until conversion is confirmed.

-

Quench & Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Crude NMR Validation: Take a ¹H-NMR of the crude mixture to determine the exact diastereomeric ratio before column chromatography alters the isomeric distribution.

Protocol B: Auxiliary Cleavage (Desulfinylation)

The chiral sulfoxide has served its purpose as a stereodirector and must be removed to yield the final enantiopure β-hydroxy ester. Aluminum amalgam (Al/Hg) is the reagent of choice as it selectively cleaves the C-S bond without over-reducing the ester or the newly formed hydroxyl group[4].

-

Amalgam Preparation: Cut aluminum foil (10 eq) into small squares. Immerse in 2% aqueous HgCl₂ for 15 seconds until amalgamation (bubbling/grey surface) is observed. Wash sequentially with water, ethanol, and diethyl ether. Use immediately.

-

Reduction: Dissolve the purified aldol adduct from Protocol A in a 9:1 mixture of THF/H₂O (0.1 M). Add the freshly prepared Al/Hg amalgam.

-

Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 2-4 hours.

-

Validation Checkpoint: Monitor via TLC. The highly polar sulfinyl adduct will disappear, replaced by a significantly less polar spot corresponding to the desulfinylated β-hydroxy ester.

-

-

Filtration & Isolation: Filter the suspension through a pad of Celite to remove aluminum salts. Wash the pad thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography to isolate the enantiopure product.

References

-

Methyl 2-benzhydrylsulfinylacetate | 63547-25-1 - Benchchem. 1

-

Chiral Auxiliaries - Principles and Recent Applications - Thieme Connect.3

-

Preparation of (Z) and (E)- Boron enolates - Tminehan. 4

-

Uses of the Chiral Sulfoxide Group in Asymmetric Synthesis - ResearchGate. 2

Sources

Application Note: Experimental Setup for Condensation Reactions Involving Methyl (R)-(Benzhydrylsulfinyl)acetate

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

Introduction and Mechanistic Causality

Methyl (R)-(benzhydrylsulfinyl)acetate (CAS: 713134-72-6) is a highly valued chiral organic compound ( C16H16O3S ) utilized as a critical intermediate in the synthesis of enantiopure active pharmaceutical ingredients (APIs)[1]. Its most prominent application is in the synthesis of Armodafinil (the pure (R)-enantiomer of the wakefulness-promoting agent Modafinil).

The critical transformation in this synthetic pathway is a condensation reaction—specifically, a nucleophilic acyl substitution (amidation) . In this reaction, the methyl ester is converted into a primary amide. Because the reaction center (the electrophilic carbonyl carbon) is structurally isolated from the chiral sulfinyl sulfur atom, the amidation proceeds with complete retention of configuration at the stereocenter, provided that thermal extremes are avoided.

Mechanistic pathway of the amidation of methyl (R)-(benzhydrylsulfinyl)acetate.

Experimental Design and Causality

The conversion of methyl (R)-(benzhydrylsulfinyl)acetate to Armodafinil is typically performed in a methanolic system[2]. Every parameter in this protocol is designed to create a self-validating, high-yield system:

-

Solvent Selection (Methanol): Methanol serves a dual thermodynamic purpose. Initially, it readily solubilizes the starting ester[1]. As the primary amide (Armodafinil) forms, the product's solubility in methanol decreases significantly. This creates a thermodynamic driving force, pushing the equilibrium forward as the product precipitates, acting as an in-situ purification step[3].

-

Reagent Selection (Anhydrous Ammonia Gas vs. Aqueous Ammonia): Utilizing anhydrous ammonia gas ( NH3 ) is a critical control parameter. The introduction of aqueous ammonia ( NH4OH ) would introduce water into the system, leading to competitive ester hydrolysis. Hydrolysis yields (R)-(benzhydrylsulfinyl)acetic acid, an impurity that severely complicates downstream purification and diminishes overall yield.

-

Temperature Control (20–30°C): The amidation of an ester is mildly exothermic. Maintaining the reaction at ambient temperatures prevents the thermal degradation or racemization of the sensitive sulfoxide moiety.

Materials and Reagents

All quantitative reagent data is summarized below to ensure stoichiometric precision and process safety.

| Reagent / Material | Role in Synthesis | Purity Requirement | Equivalents / Volume |

| Methyl (R)-(benzhydrylsulfinyl)acetate | Chiral Starting Material | > 99.0% (ee > 99.5%) | 1.0 eq |

| Methanol (Anhydrous) | Reaction Solvent | < 0.1% Water | 5 - 10 Volumes (v/w) |

| Ammonia Gas ( NH3 ) | Nucleophile | Anhydrous (99.9%) | Excess (Bubbled to saturation) |

| Deionized Water | Quench / Wash | - | As needed for equipment |

Validated Experimental Protocol

The following step-by-step methodology outlines the in-situ amidation and crystallization workflow[2]. This protocol is designed to be self-validating through strict In-Process Controls (IPCs).

Step 1: Reactor Preparation and Dissolution

-

Purge a jacketed glass reactor with inert nitrogen gas to ensure a moisture-free environment.

-

Charge the reactor with 5 volumes (relative to the ester mass) of anhydrous methanol.

-

Add 1.0 equivalent of Methyl (R)-(benzhydrylsulfinyl)acetate to the reactor.

-

Engage the overhead stirrer at 150-200 RPM and maintain the jacket temperature at 20–25°C until complete dissolution is achieved.

Step 2: Ammonia Condensation (Nucleophilic Attack)

-

Introduce anhydrous ammonia gas into the reaction mixture via a submerged gas dispersion tube.

-

Bubble the ammonia continuously while monitoring the internal temperature. Adjust the jacket cooling to ensure the exothermic reaction does not exceed 30°C.

-

Continue bubbling until the methanolic solution is fully saturated with ammonia[3].

Step 3: In-Process Control (IPC) and Monitoring

-

After 2 hours of continuous saturation, sample the reaction mixture.

-

Analyze the sample via High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester.

-

Self-Validation Loop: If the ester peak area is > 0.5%, continue ammonia bubbling for an additional hour. Do not proceed to crystallization until conversion is ≥ 99.5%.

Step 4: Product Isolation and Crystallization

-

Once IPC confirms reaction completion, terminate the ammonia feed.

-

Gradually cool the reactor jacket to 0–5°C at a controlled rate of 0.5°C/minute. This controlled cooling rate dictates the polymorphic form of the precipitating Armodafinil and prevents the trapping of amorphous impurities.

-

Stir the resulting slurry at 0–5°C for 2 hours to maximize crystalline yield.

Step 5: Filtration and Drying

-

Discharge the slurry and filter under vacuum.

-

Wash the filter cake with 1 volume of pre-chilled (0°C) anhydrous methanol to remove residual colored impurities and unreacted trace ester.

-

Dry the isolated solid in a vacuum oven at 40°C until the moisture content is < 0.5% w/w.

Experimental workflow for the amidation of methyl (R)-(benzhydrylsulfinyl)acetate.

Analytical Validation Parameters

To ensure the trustworthiness of the final product, the isolated Armodafinil must be evaluated against strict analytical parameters.

| Parameter | Analytical Method | Acceptance Criteria | Causality / Significance |

| Ester Conversion | HPLC (Area %) | > 99.5% completion | Ensures maximum yield and prevents unreacted ester contamination in the final API. |

| Enantiomeric Excess | Chiral HPLC | > 99.5% (R)-enantiomer | Validates that the amidation conditions (temperature/reagents) did not induce racemization. |

| Moisture Content | Karl Fischer Titration | < 0.5% w/w | Confirms effective vacuum drying, preventing long-term hydrolytic degradation. |

| Melting Point | Capillary Apparatus | 156 - 158 °C | Confirms the polymorphic purity and chemical identity of the crystalline Armodafinil. |

References

-

ChemBK. (2024). Methyl (R)-(benzhydrylsulfinyl)acetate - Introduction and Properties. URL:[Link]

- US Patent 7,186,860 B2. (2007). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. Google Patents.

- US Patent Application 2006/0128812 A1. (2006). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. Google Patents.

Sources

Application Note: Chemical Cleavage Strategies for the Benzhydrylsulfinyl (Bhs) Auxiliary Group

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Causality

The benzhydrylsulfinyl (Bhs) group has emerged as a highly versatile chiral auxiliary and protecting group in modern asymmetric synthesis[1]. Structurally characterized by a sulfoxide moiety tethered to a bulky diphenylmethyl (benzhydryl) group, the Bhs auxiliary provides massive steric shielding that effectively blocks unwanted side reactions while directing the stereochemical outcome of adjacent functional groups[2].

In drug development, enantiomerically pure Bhs derivatives are critical intermediates. A prominent example is the synthesis of armodafinil, the (R)-enantiomer of the wakefulness-promoting agent modafinil, where the stereochemistry of the sulfoxide group is paramount[1],[3]. The synthesis of these complex architectures often relies on the controlled oxidation of a benzhydrylsulfanyl precursor using environmentally benign oxidants like hydrogen peroxide, often guided by transition metal catalysts (e.g., Iridium or Iron complexes)[4],[5].

However, the true utility of any auxiliary lies in its traceless removal. Depending on whether the Bhs group is attached to a nitrogen atom (as a sulfinamide) or a carbon atom (as a chiral sulfoxide), the cleavage modalities differ significantly. This guide details the three primary cleavage pathways: Acidic Solvolysis , Reductive Desulfurization , and Thermal Syn-Elimination .

Cleavage Pathway Visualization